1-(Trifluoromethylsulfonyloxy)-2-bromo-4-methoxybenzene
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Overview
Description
1-(Trifluoromethylsulfonyloxy)-2-bromo-4-methoxybenzene is a chemical compound known for its unique structural features and reactivity. The presence of trifluoromethylsulfonyloxy, bromo, and methoxy groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethylsulfonyloxy)-2-bromo-4-methoxybenzene typically involves the trifluoromethylation of suitable aromatic precursors. One common method includes the reaction of 2-bromo-4-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethylsulfonyloxy)-2-bromo-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts, bases like sodium carbonate, and solvents such as toluene or ethanol are typical reagents.
Major Products: The major products formed from these reactions include substituted aromatic compounds, oxidized derivatives, and coupled products with extended aromatic systems .
Scientific Research Applications
1-(Trifluoromethylsulfonyloxy)-2-bromo-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethylsulfonyloxy)-2-bromo-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyloxy group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively interact with biological targets . The bromo and methoxy groups contribute to the compound’s reactivity and specificity in various biochemical pathways .
Comparison with Similar Compounds
- 1-(Trifluoromethylsulfonyloxy)-2-chloro-4-methoxybenzene
- 1-(Trifluoromethylsulfonyloxy)-2-fluoro-4-methoxybenzene
- 1-(Trifluoromethylsulfonyloxy)-2-iodo-4-methoxybenzene
Comparison: Compared to its analogs, 1-(Trifluoromethylsulfonyloxy)-2-bromo-4-methoxybenzene exhibits unique reactivity due to the presence of the bromo group, which is more reactive in substitution and coupling reactions than chloro or fluoro groups . This makes it a more versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6BrF3O4S |
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Molecular Weight |
335.10 g/mol |
IUPAC Name |
(2-bromo-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6BrF3O4S/c1-15-5-2-3-7(6(9)4-5)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
FFBRWOQTYAXTRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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